
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a lengthy name. Let’s break it down:
5-bromo: Indicates the presence of a bromine atom at the 5th position on the benzofuran ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl): Refers to a tetrahydrothiophene ring with a carbonyl group (dione) attached.
N-(3-methoxybenzyl): Describes a benzyl group with a methoxy (OCH₃) substituent.
3-methyl-1-benzofuran-2-carboxamide: Specifies a benzofuran ring with a methyl group (CH₃) and a carboxamide functional group (CONH₂).
This compound likely has interesting properties due to its diverse structural features.
Chemical Reactions Analysis
The compound may undergo various reactions:
Oxidation: The benzyl group or thioether could be oxidized to corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group (dione) could yield a tetrahydrothiophene derivative.
Substitution: The bromine atom could participate in substitution reactions.
Common Reagents: Reagents like sodium borohydride (NaBH₄), hydrogen peroxide (H₂O₂), and Lewis acids (e.g., AlCl₃) may be involved.
Major Products: These depend on reaction conditions but could include derivatives with modified functional groups.
Scientific Research Applications
Research applications span various fields:
Chemistry: Investigating reactivity, stereochemistry, and novel synthetic methods.
Biology: Studying potential bioactivity, interactions with enzymes, or receptors.
Medicine: Exploring therapeutic potential (e.g., anticancer, antimicrobial).
Industry: Developing new materials or catalysts.
Mechanism of Action
Without specific data, we can only speculate. the compound’s structure suggests potential interactions with biological targets (e.g., proteins, enzymes) via hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Remember that further research and experimental data are crucial for a comprehensive understanding of this compound
Properties
Molecular Formula |
C22H22BrNO5S |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H22BrNO5S/c1-14-19-11-16(23)6-7-20(19)29-21(14)22(25)24(17-8-9-30(26,27)13-17)12-15-4-3-5-18(10-15)28-2/h3-7,10-11,17H,8-9,12-13H2,1-2H3 |
InChI Key |
YSZYHXPTPPWTTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


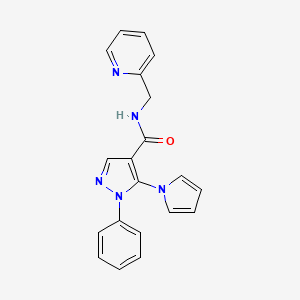
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11407876.png)
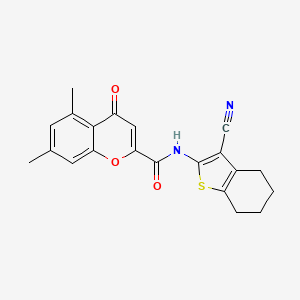
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11407884.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11407892.png)
![6,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11407893.png)
![4-Benzyl-1-[(5-methyl-1-benzofuran-3-yl)acetyl]piperidine](/img/structure/B11407897.png)
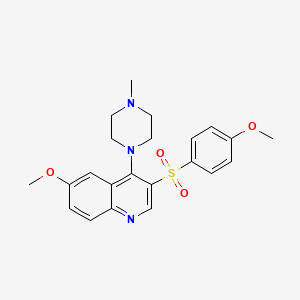
![2-bromo-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B11407911.png)
![Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11407913.png)
![ethyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11407921.png)
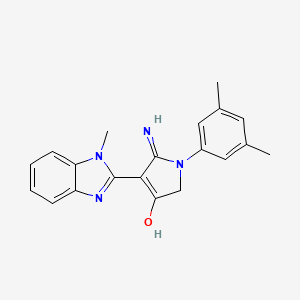
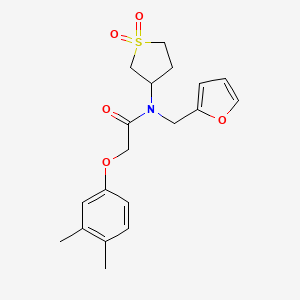
![5-chloro-2-(methylsulfanyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B11407947.png)
